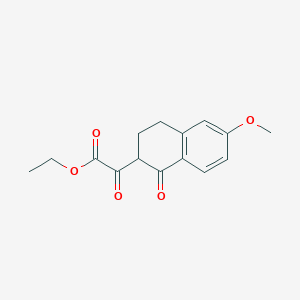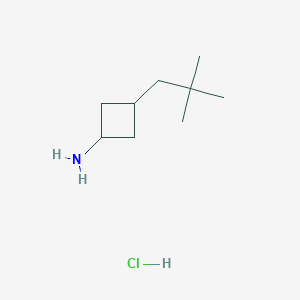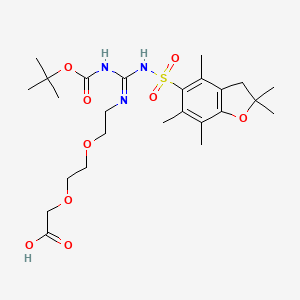
N-Pbf,N'-Boc-amidino-AEEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N-Pbf,N'-Boc-amidino-AEEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of arginase, an enzyme that converts arginine to ornithine and urea. By inhibiting arginase, this compound increases the availability of arginine, which is a substrate for nitric oxide (NO) synthesis. NO is a potent vasodilator and has been shown to improve endothelial function. This compound has also been shown to inhibit the activity of COX-2, an enzyme that produces pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the p53 signaling pathway, which plays a critical role in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In vivo studies have shown that this compound improves endothelial function and reduces blood pressure. Additionally, this compound has been shown to have a protective effect on the liver and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Pbf,N'-Boc-amidino-AEEA is its potential as a therapeutic agent for various diseases. This compound has shown promising results in various preclinical studies and has the potential to be developed into a drug. However, there are also some limitations to using this compound in lab experiments. One limitation is the cost of synthesizing this compound, which can be expensive. Another limitation is the lack of understanding of the mechanism of action of this compound, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-Pbf,N'-Boc-amidino-AEEA. One direction is to further investigate the mechanism of action of this compound and its interactions with various enzymes and signaling pathways. Another direction is to optimize the synthesis of this compound to reduce the cost of production. Additionally, future research could focus on the development of this compound as a drug for various diseases. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of N-Pbf,N'-Boc-amidino-AEEA involves the condensation of N-Pbf-amidino-phenylalanine ethyl ester (Pbf-AEE) with N-Boc-arginine methyl ester (Boc-Arg-OMe) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-Pbf,N'-Boc-amidino-AEEA has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2). In cardiovascular research, this compound has been shown to improve endothelial function and reduce blood pressure.
Propiedades
IUPAC Name |
2-[2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O9S/c1-15-16(2)21(17(3)18-13-25(7,8)36-20(15)18)38(32,33)28-22(27-23(31)37-24(4,5)6)26-9-10-34-11-12-35-14-19(29)30/h9-14H2,1-8H3,(H,29,30)(H2,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKXAMMMAUEIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCOCC(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
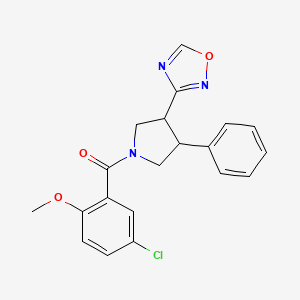
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
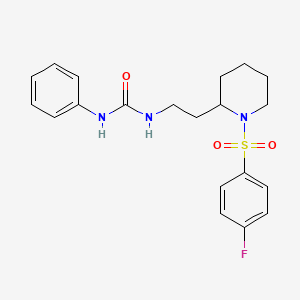

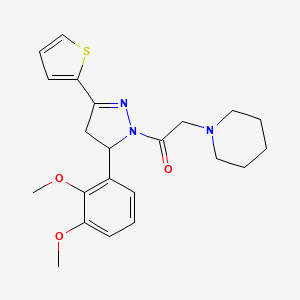
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)
![9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2846502.png)
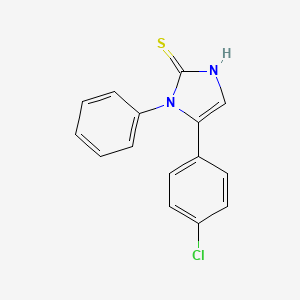

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)
